Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride
Overview
Description
Rac-(1S,6R)-3,9-diazabicyclo[421]nonan-4-one dihydrochloride is a bicyclic compound that features a unique diazabicyclo structure
Mechanism of Action
Target of Action
It is known that the bicyclo [331]nonane moiety, which is a part of this compound, is predominant in most biologically active natural products .
Mode of Action
Many derivatives of bicyclo [331]nonane are known to be used in asymmetric catalysis or as potent anticancer entities .
Biochemical Pathways
It is known that many derivatives of bicyclo [331]nonane have successful applications as ion receptors, metallocycles, and molecular tweezers .
Result of Action
Many derivatives of bicyclo [331]nonane are known for their anticancer activities .
Action Environment
It is known that the unsaturation of the six-membered rings in similar compounds can significantly impact their crystal structures and intermolecular networks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride typically involves the use of cycloaddition reactions. One efficient method is the cycloaddition of N-substituted azepines catalyzed by transition metal complexes . This method allows for the formation of the 9-azabicyclo[4.2.1]nonane skeleton, which is a key structural component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly for its structural similarity to biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[4.2.1]nonane: Shares a similar bicyclic structure but lacks the diaza functionality.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.
Uniqueness
Rac-(1S,6R)-3,9-diazabicyclo[421]nonan-4-one dihydrochloride is unique due to its diazabicyclo structure, which imparts specific chemical and biological properties
Properties
IUPAC Name |
(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.2ClH/c10-7-3-5-1-2-6(9-5)4-8-7;;/h5-6,9H,1-4H2,(H,8,10);2*1H/t5-,6+;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHCYBARFYUSEY-PVNUIUKASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC(=O)C[C@@H]1N2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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